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Compound of Interest

2-Aminocyclohexanecarboxylic
Compound Name: o
aci

Cat. No. B1203866

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
aminocyclohexanecarboxylic acid, a key building block in pharmaceutical and chemical
research. The document is structured to offer an in-depth analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with
experimental protocols and a visual workflow for spectroscopic analysis. Due to the limited
availability of a complete public dataset for the free amino acid, this guide presents detailed
data for a closely related derivative, (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid,

which serves as a valuable reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for derivatives of 2-
aminocyclohexanecarboxylic acid. These values are indicative of the structural features of

the aminocyclohexanecarboxylic acid core.

Table 1: Mass Spectrometry (MS) Data for 2-
Aminocyclohexanecarboxylic Acid
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Parameter Value

Molecular Formula C7H13NO:2

Molecular Weight 143.18 g/mol

Exact Mass 143.094628657 Dal1]

Major Peak (m/z)

Data not publicly available

Table 2: Nuclear Magnetic Resonance (NMR) Data for a
Derivative of trans-2-Aminocyclohexanecarboxylic Acid

1H NMR (300 MHz, CDCls) of a Pyrrolobenzodiazepine-derived Precursor[2]

Chemical Shift ()

Multiplicity Integration Assignment
ppm
1.18-1.43 m 4H Cyclohexyl CH2
1.69-1.93 m 4H Cyclohexyl CH2
1.95-2.08 m 2H Cyclohexyl CH2
2.19 dt 1H Cyclohexyl CH
2.43-2.53 m 1H Cyclohexyl CH
2.58 m 1H Cyclohexyl CH
3.46-3.69 m 3H
4.54 t 1H
5.95 s (br) 1H Amide NH

13C NMR (75 MHz, CDCIs) of a Pyrrolobenzodiazepine-derived Precursor[2]
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Chemical Shift (8) ppm Assighment
22.2 Cyclohexyl CH2
25.0 Cyclohexyl CHz
25.6 Cyclohexyl CH2
27.9 Cyclohexyl CH2
29.7 Cyclohexyl CH2
324 Cyclohexyl CH
48.8 Cyclohexyl CH
51.7

52.5

56.2

170.9 Carbonyl C=0
171.2 Carbonyl C=0

Table 3: Infrared (IR) Spectroscopy Data for a Derivative

: 2.Ami lof hoxylic Acid[2]

Frequency (cm™?) Functional Group Assignment
3215 N-H Stretch

1678 C=0 Stretch (Amide)

1587 N-H Bend

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data
presented. These are based on standard laboratory practices for the analysis of amino acids
and their derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve 10-50 mg of the amino acid sample in 0.5-0.7 mL of a suitable deuterated solvent
(e.g., Deuterium Oxide (D20) or Chloroform-d (CDCIs)). The choice of solvent will depend
on the solubility of the specific isomer or derivative.

o For analysis in D20, the pH of the solution can be adjusted using DCI or NaOD to study
the ionization state of the amino and carboxyl groups.

o Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

e 'H NMR Acquisition:

o

Spectrometer: A 300 MHz or higher field NMR spectrometer.

[¢]

Pulse Program: Standard 1D proton pulse sequence.

[¢]

Temperature: 298 K (25 °C).

[e]

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:

o

Spectrometer: A 75 MHz or higher field NMR spectrometer.

[¢]

Pulse Program: Standard 1D carbon pulse sequence with proton decoupling (e.g.,
zgpg30).

[¢]

Temperature: 298 K (25 °C).

[¢]

Spectral Width: Typically 0-200 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):
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o Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder
is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a transparent
or semi-transparent pellet.

e IR Spectrum Acquisition:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Acquisition Mode: Transmittance.

[e]

Scan Range: Typically 4000-400 cm—1.

Resolution: 4 cm~—1.

o

[¢]

Background: A background spectrum of the empty sample compartment should be
recorded prior to sample analysis.

Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water) to a
concentration of approximately 1 mg/mL.

o The sample can be introduced into the mass spectrometer via direct infusion or through a
chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography
(LC).

e Mass Spectrum Acquisition (GC-MS):
o lonization Mode: Electron lonization (EI) or Chemical lonization (Cl).

o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.
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o Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g.,
50-300 m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 2-aminocyclohexanecarboxylic acid.

Workflow for Spectroscopic Analysis of 2-Aminocyclohexanecarboxylic Acid
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Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminocyclohexanecarboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203866#spectroscopic-data-nmr-ir-ms-of-2-
aminocyclohexanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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